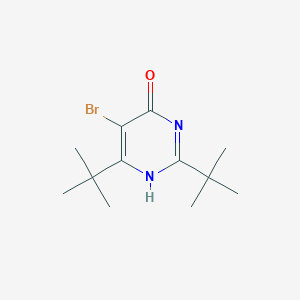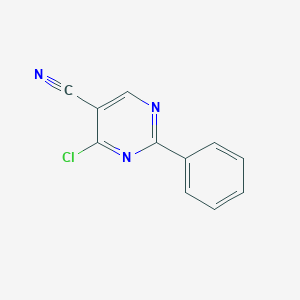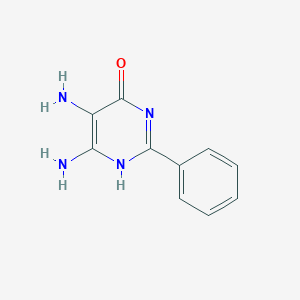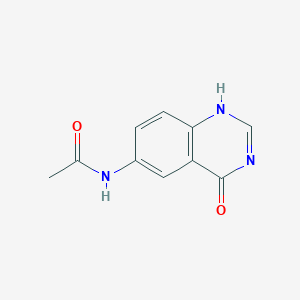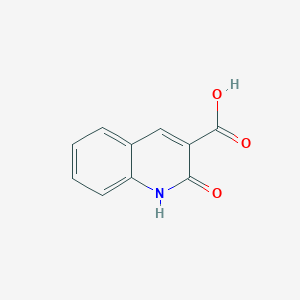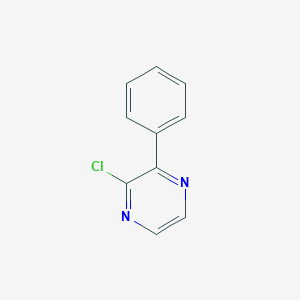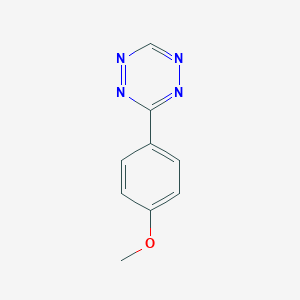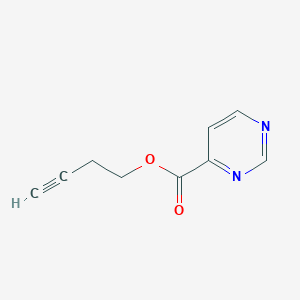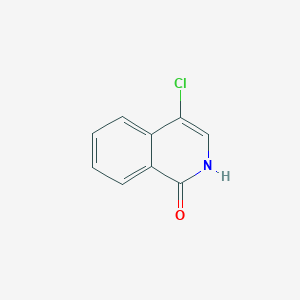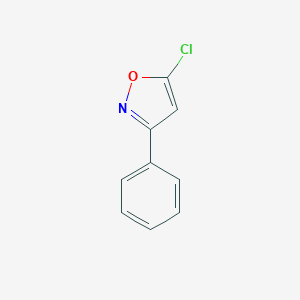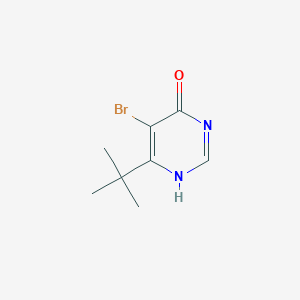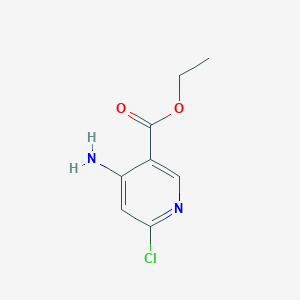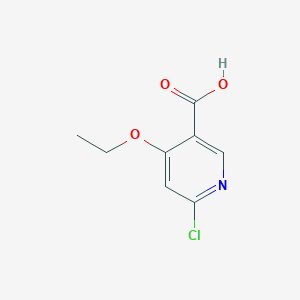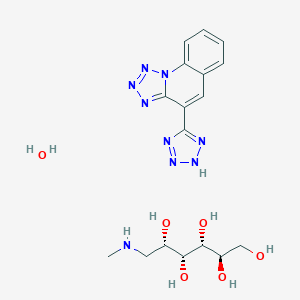
Tetrazolast meglumine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazolast meglumine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a tetrazole derivative that has been shown to have a wide range of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of Tetrazolast meglumine is complex and not fully understood. It is thought to act as a modulator of ion channels and neurotransmitter release, as well as a regulator of cell signaling pathways. Tetrazolast meglumine has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical And Physiological Effects
Tetrazolast meglumine has a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various ion channels, including calcium, potassium, and sodium channels. It also regulates the release of neurotransmitters, such as dopamine, serotonin, and acetylcholine. Tetrazolast meglumine has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages And Limitations For Lab Experiments
Tetrazolast meglumine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a wide range of potential applications in various fields of scientific research. However, there are also limitations to its use. Tetrazolast meglumine is a complex compound that requires careful attention to detail and precise control of reaction conditions. It may also have potential side effects that need to be carefully investigated before use in lab experiments.
Future Directions
There are several future directions for research on Tetrazolast meglumine. One potential area of investigation is its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and cardiovascular disease. Another area of research is the development of new synthesis methods for Tetrazolast meglumine that are more efficient and cost-effective. Additionally, further investigation into the mechanism of action and biochemical and physiological effects of Tetrazolast meglumine may lead to new insights into its potential applications in scientific research.
Synthesis Methods
Tetrazolast meglumine can be synthesized using a variety of methods, including the reaction of tetrazole with an aldehyde or ketone in the presence of a reducing agent. Another common method involves the reaction of tetrazole with an alkyl halide in the presence of a base. The synthesis of Tetrazolast meglumine is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
Tetrazolast meglumine has been used extensively in scientific research for its potential applications in a variety of fields, including pharmacology, biochemistry, and physiology. It has been shown to have a wide range of effects on various cellular processes, including the regulation of ion channels, neurotransmitter release, and cell signaling pathways. Tetrazolast meglumine has also been investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and cardiovascular disease.
properties
CAS RN |
133008-33-0 |
|---|---|
Product Name |
Tetrazolast meglumine |
Molecular Formula |
C17H25N9O6 |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;4-(2H-tetrazol-5-yl)tetrazolo[1,5-a]quinoline;hydrate |
InChI |
InChI=1S/C10H6N8.C7H17NO5.H2O/c1-2-4-8-6(3-1)5-7(9-11-14-15-12-9)10-13-16-17-18(8)10;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-5H,(H,11,12,14,15);4-13H,2-3H2,1H3;1H2/t;4-,5+,6+,7+;/m.0./s1 |
InChI Key |
PXORXOKNKGCVHI-BMWGJIJESA-N |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4.O |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4.O |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4.O |
Other CAS RN |
133008-33-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



